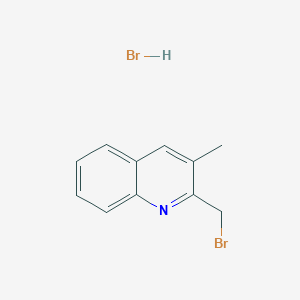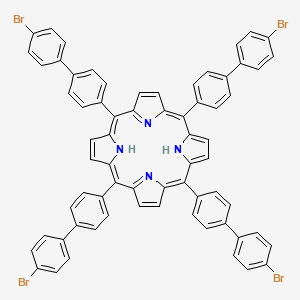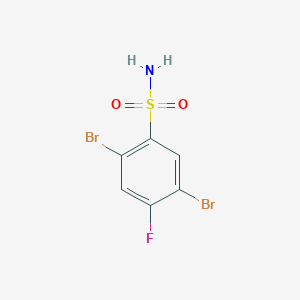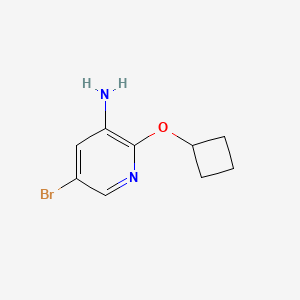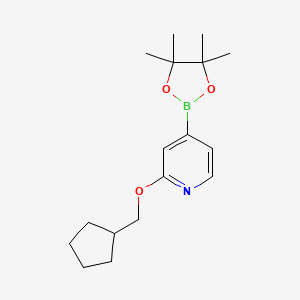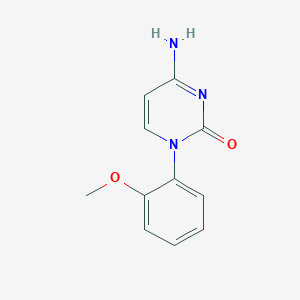
4-Amino-1-(2-methoxyphenyl)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(2-methoxyphenyl)pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This particular compound is of interest due to its potential pharmacological properties and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-methoxyphenyl)pyrimidin-2(1H)-one typically involves the reaction of 2-methoxybenzaldehyde with guanidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-(2-methoxyphenyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrimidine compounds .
Aplicaciones Científicas De Investigación
4-Amino-1-(2-methoxyphenyl)pyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has shown that it may have neuroprotective and anti-inflammatory effects, making it a candidate for the development of new therapeutic agents.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-Amino-1-(2-methoxyphenyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells. These actions contribute to its neuroprotective and anti-inflammatory properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(2-methoxyphenyl)pyrimidine
- 4-Amino-2-(2-methoxyphenyl)pyrimidine
- 4-Amino-1-(2-hydroxyphenyl)pyrimidin-2(1H)-one
Uniqueness
4-Amino-1-(2-methoxyphenyl)pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxy group at the 2-position of the phenyl ring enhances its biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
4-amino-1-(2-methoxyphenyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H11N3O2/c1-16-9-5-3-2-4-8(9)14-7-6-10(12)13-11(14)15/h2-7H,1H3,(H2,12,13,15) |
Clave InChI |
POHSGQQUUGCSLP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2C=CC(=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


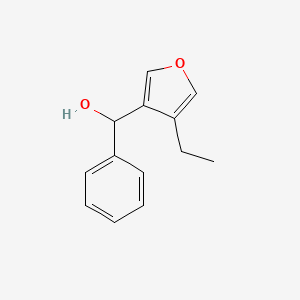
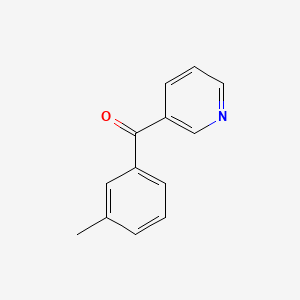
![tert-Butyl 3-(aminomethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13086674.png)
![1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol](/img/structure/B13086677.png)

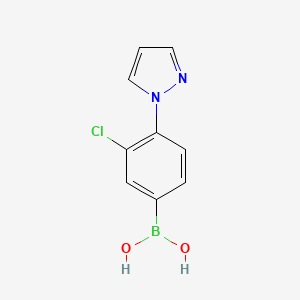
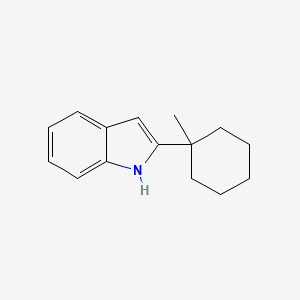

![[2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13086708.png)
